molecular formula C12H14Cl2N2 B1523558 1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 1255717-91-9

1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

Cat. No. B1523558
M. Wt: 257.16 g/mol
InChI Key: FXWBTRWCCAKNKE-UHFFFAOYSA-N
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Description

“1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” can be represented by the SMILES string CC1=CC(C)=NN1C2=CC=CC=C2CCl.[H]Cl . The InChI key for this compound is FXWBTRWCCAKNKE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” is a solid substance . The empirical formula of this compound is C12H14Cl2N2 and its molecular weight is 257.16 .

Scientific Research Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Here are some general fields where pyrazoles are used:

  • Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as building blocks in the synthesis of various pharmaceuticals . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

  • Agrochemistry : Pyrazoles are used in the synthesis of various agrochemicals, including pesticides and herbicides .

  • Coordination Chemistry : Pyrazoles can act as ligands in coordination chemistry, forming complexes with various metals .

  • Organometallic Chemistry : Pyrazoles are used in the synthesis of organometallic compounds, which have applications in catalysis .

  • Material Science : Pyrazole derivatives have been used in the development of new materials, including polymers and dyes .

  • Industrial Fields : More complex structures with various relevant examples can be formed from them . Some fused pyrazoles also have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[2-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13;/h3-7H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWBTRWCCAKNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

CAS RN

1255717-91-9
Record name 1H-Pyrazole, 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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